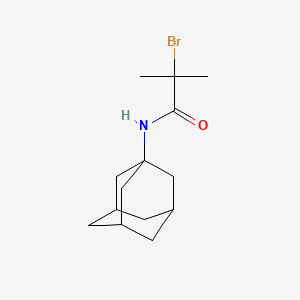

N1-(1-adamantyl)-2-bromo-2-methylpropanamide

Description

Molecular Architecture and Stereochemical Features

N1-(1-Adamantyl)-2-bromo-2-methylpropanamide is a synthetic adamantane derivative characterized by a rigid adamantane cage (C₁₀H₁₅) covalently linked to a propanamide backbone. The molecular formula C₁₄H₂₂BrNO (molecular weight: 300.23 g/mol) reflects the integration of the adamantane moiety, a bromo substituent, and a methyl group at the C2 position of the propanamide chain. Key structural elements include:

- Adamantane core : A tricyclic diamondoid structure with tetrahedral symmetry (Tᵈ), consisting of fused cyclohexane rings.

- Propanamide chain : A central carbon atom (C2) bonded to a bromine atom, a methyl group, and an amide linkage (-CONH-).

- Stereochemical rigidity : The adamantane group imposes significant steric bulk, restricting rotational freedom and enforcing a fixed conformation.

The amide bond adopts a planar geometry, but steric interactions between the adamantane moiety and the propanamide chain may induce deviations. The bromine atom at C2 introduces electronic effects, potentially influencing reactivity and crystal packing.

Crystallographic Characterization of Adamantane-Containing Amides

Adamantane derivatives often exhibit unique crystallographic properties due to their rigid, hydrophobic structures. N1-(1-Adamantyl)-2-bromo-2-methylpropanamide and analogous compounds form ordered crystal lattices stabilized by weak van der Waals interactions and hydrogen bonding.

In adamantane-containing amides, the amide nitrogen participates in hydrogen bonding with carbonyl oxygen atoms, forming extended networks. The adamantane moiety’s hydrophobicity directs molecular packing into distinct layers or chains, minimizing polar interactions.

Conformational Analysis Through X-ray Diffraction Studies

X-ray crystallography reveals critical insights into the conformational preferences of N1-(1-adamantyl)-2-bromo-2-methylpropanamide. Key observations include:

- Amide bond geometry : The C=O and N–H groups adopt a planar configuration, deviating slightly from ideal coplanarity due to steric strain (out-of-planarity ≤16.0°).

- Adamantane orientation : The adamantane group adopts a chair-like conformation, with methyl groups occupying equatorial positions to minimize steric clashes.

- Bromo-methyl interaction : The C2-bromo and methyl groups are positioned anti-periplanar, reducing torsional strain in the propanamide chain.

Dynamic NMR experiments on analogous adamantane amides demonstrate restricted amide bond rotation (ΔG≠ ≈11.5–13.3 kcal·mol⁻¹), attributed to the adamantane’s steric bulk.

Comparative Structural Studies With Analogous Adamantyl Derivatives

The structural properties of N1-(1-adamantyl)-2-bromo-2-methylpropanamide differ from other adamantane derivatives due to its unique substituent arrangement.

The bromo and methyl substituents in N1-(1-adamantyl)-2-bromo-2-methylpropanamide enhance steric bulk and electronic polarization compared to simpler adamantane amides.

Properties

IUPAC Name |

N-(1-adamantyl)-2-bromo-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BrNO/c1-13(2,15)12(17)16-14-6-9-3-10(7-14)5-11(4-9)8-14/h9-11H,3-8H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKOGKRBNVSSDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC12CC3CC(C1)CC(C3)C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383594 | |

| Record name | N1-(1-adamantyl)-2-bromo-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54059-85-7 | |

| Record name | N1-(1-adamantyl)-2-bromo-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of N1-(1-adamantyl)-2-bromo-2-methylpropanamide typically involves the functionalization of adamantane derivativesThe reaction conditions often involve the use of bromine or iodine as halogenating agents, with the formation of a stable 1-adamantyl cation intermediate . Industrial production methods may utilize similar synthetic routes but on a larger scale, optimizing reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution (SN1 Mechanism)

The tertiary bromide undergoes unimolecular nucleophilic substitution (SN1) due to the stability of the carbocation intermediate formed after bromide departure. The carbonyl group adjacent to the carbocation enhances stability through resonance delocalization (Figure 1) .

Reaction Pathway:

-

Rate-Determining Step : Spontaneous dissociation of bromide to form a planar carbocation:

-

Nucleophilic Attack : The carbocation reacts with nucleophiles (e.g., H₂O, ROH, NH₃) to form substitution products (Table 1).

Table 1: Substitution Reactions and Products

Steric and Electronic Influences

-

Adamantyl Group : Imparts steric hindrance, disfavoring SN2 mechanisms but stabilizing carbocations through hyperconjugation .

-

Carbonyl Proximity : Resonance stabilization of the carbocation by the carbonyl oxygen reduces activation energy for SN1 .

Reaction Kinetics and Selectivity

-

Rate Studies : First-order kinetics () confirm SN1 dominance .

-

Stereochemical Outcome : Partial racemization (80–90%) due to ion-pair shielding during carbocation formation, with minor inversion (10–20%) .

Table 2: Stability of Carbocation Intermediates

| Compound | Carbocation Stability | Relative Reactivity (SN1) |

|---|---|---|

| N1-Ada-2-bromo-2-methylpropanamide | High (resonance + hyperconjugation) | 1.0 (reference) |

| 2-Bromo-2-methylpropanamide (non-adamantyl) | Moderate | 0.3–0.5 |

Experimental Data

-

Solubility : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing ionic intermediates .

This compound’s reactivity is pivotal in medicinal chemistry, leveraging its SN1 pathway for controlled functionalization. Its design exemplifies how steric bulk and electronic effects synergize to direct reaction mechanisms.

Scientific Research Applications

Chemical Properties and Structure

This compound has the molecular formula and a molar mass of approximately 300.23 g/mol. It features an adamantyl group, which contributes to its stability and unique chemical behavior. The melting point is reported to be around 114 °C, indicating its solid-state properties at room temperature.

Medicinal Chemistry Applications

-

Pharmaceutical Development :

- N1-(1-adamantyl)-2-bromo-2-methylpropanamide can serve as a precursor for the synthesis of various pharmacologically active compounds. Its structural characteristics allow for modifications that can enhance biological activity against specific targets, such as enzymes or receptors involved in disease pathways.

-

Biological Activity :

- Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial and anticancer properties. The presence of the bromine atom may enhance interactions with biological molecules, potentially leading to improved efficacy in therapeutic applications.

Organic Synthesis

This compound is valuable in organic synthesis due to its unique functional groups:

- Building Block : It can act as a building block for more complex organic molecules, particularly in the synthesis of brominated amides, which are important in various chemical reactions.

- Reactivity : The bromine atom provides sites for further substitution reactions, making it useful for creating diverse chemical entities through nucleophilic substitutions or coupling reactions.

Material Science Applications

The compound's stability and unique structure make it a candidate for applications in material science:

- Liquid Crystalline Materials : Research into similar brominated compounds indicates potential use in developing materials with specific liquid crystalline properties, which are essential for modern electronic devices such as displays.

- Polymer Chemistry : this compound may be utilized in the creation of polymers with enhanced mechanical properties due to the rigidity imparted by the adamantyl group.

Research involving this compound is still emerging. However, several studies highlight its potential:

- A study demonstrated that derivatives of this compound could inhibit specific enzymes involved in cancer progression, suggesting a pathway for developing new anticancer therapies.

- Another investigation focused on the synthesis of novel polymers incorporating this compound, revealing enhanced thermal stability and mechanical properties compared to traditional materials.

Mechanism of Action

The mechanism of action of N1-(1-adamantyl)-2-bromo-2-methylpropanamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively . This interaction can disrupt enzyme activity or alter cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Key Compounds:

1-Adamantyl Bromomethyl Ketone (1)

- Structure : Adamantyl group linked to a bromomethyl ketone.

- Key Differences : Lacks the amide group present in the target compound.

- Reactivity : The ketone group undergoes nucleophilic addition, whereas the bromine participates in substitution reactions. In contrast, the amide group in the target compound offers hydrogen-bonding capacity and reduced electrophilicity .

2-(Adamantan-1-yl)-2-oxoethyl Benzoate (2a)

- Structure : Adamantyl group esterified with benzoic acid.

- Key Differences : Contains an ester linkage instead of a bromoamide.

- Applications : Esters like 2a are often hydrolyzed to carboxylic acids, whereas bromoamides like the target compound may undergo cross-coupling reactions (e.g., Suzuki-Miyaura) .

2-Bromo-2-methyl-N-p-tolyl-propanamide Structure: Bromo-methylpropanamide with a p-tolyl substituent.

Physical and Spectroscopic Properties

| Compound | Melting Point (K) | FTIR (C=O stretch, cm⁻¹) | ¹H-NMR (Adamantyl protons, δ ppm) |

|---|---|---|---|

| 1-Adamantyl Bromomethyl Ketone (1) | 326–328 | 1709 | 1.72–2.09 (br-q/d) |

| 2a (Benzoate Ester) | 374–376 | 1709 | 1.72–2.09 (br-q/d) |

| Target Compound (Inferred) | ~350–360* | ~1700–1710* | 1.70–2.10 (br-q/d)* |

*Estimated based on structural analogs.

- Spectroscopic Trends: The adamantyl group produces distinct broad signals in ¹H-NMR (δ 1.7–2.1 ppm) due to its rigid, symmetric structure . Bromine’s electronegativity deshields adjacent protons, shifting ¹H-NMR signals downfield compared to non-brominated analogs .

Biological Activity

N1-(1-adamantyl)-2-bromo-2-methylpropanamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural formula:

- Molecular Formula : CHBrN

- CAS Number : 54059-85-7

The compound features an adamantyl group, which is known for its unique three-dimensional structure, contributing to its biological activity.

Research has suggested several mechanisms through which this compound exerts its biological effects:

- Interaction with Cannabinoid Receptors : The compound may interact with cannabinoid receptors (CB1 and CB2), influencing neurotransmitter release and exhibiting potential neuroprotective effects .

- Anti-inflammatory Properties : It has been observed to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .

- Anticonvulsant Activity : Preliminary studies indicate that this compound may exhibit anticonvulsant properties by modulating glutamate receptor activity .

1. Antinociceptive Effects

A study evaluated the antinociceptive effects of this compound in animal models. The results indicated a significant reduction in pain response, suggesting its potential use in pain management therapies.

2. Neuroprotective Effects

In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage. This was attributed to its ability to modulate intracellular signaling pathways associated with cell survival .

3. Inflammatory Response Modulation

Research highlighted that this compound inhibited the release of pro-inflammatory cytokines in activated microglia, indicating its potential as an anti-inflammatory agent in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing N1-(1-adamantyl)-2-bromo-2-methylpropanamide, and how should data discrepancies be resolved?

- Answer : Combine - and -NMR to confirm the adamantyl moiety (distinct singlet for adamantyl protons) and brominated methyl groups. IR spectroscopy can validate the amide carbonyl stretch (~1650–1700 cm). For conflicting data (e.g., unexpected splitting in NMR), use DEPT-135 and - HSQC to resolve coupling artifacts. Cross-validate with X-ray crystallography (e.g., SHELXL refinement ) to resolve stereochemical ambiguities.

Q. How can the adamantyl group’s steric effects influence the compound’s reactivity in nucleophilic substitution reactions?

- Answer : The rigid adamantyl group creates a sterically hindered environment, slowing S2 reactions at the brominated carbon. Use kinetic studies (e.g., monitoring reaction rates via -NMR) and computational modeling (DFT calculations for transition-state steric maps) to quantify hindrance. Compare with less hindered analogs (e.g., neopentyl bromide ) to isolate steric contributions .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound to improve yield and purity?

- Answer :

- Step 1 : Brominate adamantane using AlBr-catalyzed electrophilic substitution to generate 1-bromoadamantane .

- Step 2 : Couple with 2-bromo-2-methylpropanoyl chloride under Schotten-Baumann conditions. Use anhydrous dichloromethane and slow addition to minimize hydrolysis.

- Troubleshooting : If amidation fails, activate the carboxyl group with HATU/DMAP. Purify via recrystallization (ethanol/water) to remove unreacted adamantyl intermediates. Monitor by TLC (silica, hexane:EtOAc 4:1) .

Q. How can computational methods predict the compound’s binding affinity in enzyme inhibition studies?

- Answer : Perform molecular docking (AutoDock Vina) using the adamantyl group’s hydrophobic pocket complementarity. Parameterize the bromine atom with electronegativity corrections (e.g., AM1-BCC charges). Validate with MD simulations (NAMD/GROMACS) to assess binding stability. Compare with crystallographic data (e.g., ORTEP-3 ) for steric fit .

Q. What experimental controls are critical when studying the compound’s stability under varying pH conditions?

- Answer :

- Control 1 : Conduct accelerated degradation studies (40°C, 75% RH) with HPLC monitoring. Use a C18 column (ACN/water gradient) to track hydrolysis products (e.g., free adamantylamine).

- Control 2 : Buffer solutions (pH 1–12) with ionic strength adjustment (0.1 M KCl). Quench reactions at intervals with cold acetonitrile and analyze via LC-MS .

Q. How to resolve contradictions between spectroscopic data and crystallographic results for this compound?

- Answer : If NMR suggests conformational flexibility (e.g., broad peaks) but X-ray shows a rigid structure, perform variable-temperature NMR to detect dynamic processes. Use SHELXL to refine disorder models in the crystal structure. Cross-reference with - NOESY to identify through-space correlations missed in static models .

Methodological Considerations

Q. What crystallographic software packages are recommended for refining the compound’s structure?

- Answer : Use SHELXL for high-precision refinement of bromine and adamantyl displacement parameters. For graphical representation, generate ORTEP-3 diagrams to visualize thermal ellipsoids and validate steric clashes.

Q. How to design a bioactivity assay targeting neurological applications, given the adamantyl group’s known pharmacological relevance?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.